8-(4-chlorobutoxy)-1,2-dihydroquinolin-2-one
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Overview
Description
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one is a chemical compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a quinolinone core structure with a 4-chlorobutoxy substituent at the 8th position. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorobutoxy)-1,2-dihydroquinolin-2-one typically involves the reaction of 7-hydroxyquinolin-2-one with 1-bromo-4-chlorobutane. The reaction is carried out under controlled conditions, usually at a temperature below 45°C, to ensure the formation of the desired product . The crude intermediate is then purified using a resin treatment in an alcohol solvent, such as methanol, to remove impurities .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of efficient purification techniques, such as resin treatment, ensures the high purity of the final product. The reaction conditions are optimized to achieve maximum yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobutoxy group.
Oxidation and Reduction Reactions: The quinolinone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other quinolinone derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-chlorobutoxy)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, quinolinone derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinolinone core structure but differ in their substituents and biological activities.
Benzene, (4-chlorobutoxy)-: This compound has a similar chlorobutoxy group but lacks the quinolinone core.
7-(4-Chlorobutoxy)quinolin-2(1H)-one: This compound is closely related and shares the same core structure with slight variations in substituents.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its biological activity and chemical properties.
Properties
CAS No. |
1147996-17-5 |
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Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.7 |
Purity |
0 |
Origin of Product |
United States |
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